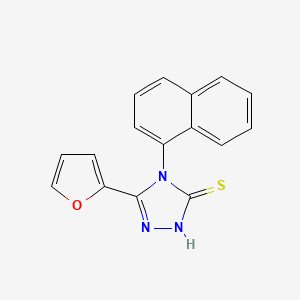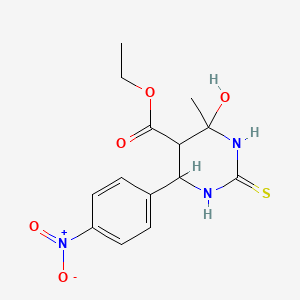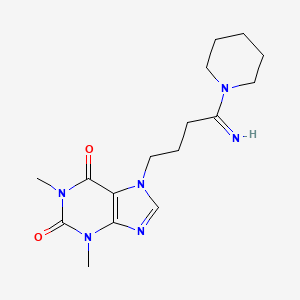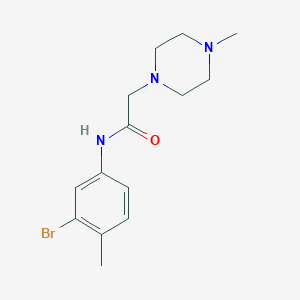![molecular formula C21H24FNO3 B11505144 3-(4-Tert-butylphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid](/img/structure/B11505144.png)
3-(4-Tert-butylphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-TERT-BUTYLPHENYL)-3-[2-(4-FLUOROPHENYL)ACETAMIDO]PROPANOIC ACID is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an acetamido group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-TERT-BUTYLPHENYL)-3-[2-(4-FLUOROPHENYL)ACETAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acetamido intermediate: This can be achieved by reacting 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide.
Coupling with tert-butylphenyl group: The intermediate is then coupled with 4-tert-butylbenzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the propanoic acid moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-TERT-BUTYLPHENYL)-3-[2-(4-FLUOROPHENYL)ACETAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known drugs.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(4-TERT-BUTYLPHENYL)-3-[2-(4-FLUOROPHENYL)ACETAMIDO]PROPANOIC ACID would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-TERT-BUTYLPHENYL)-3-[2-(4-CHLOROPHENYL)ACETAMIDO]PROPANOIC ACID
- 3-(4-TERT-BUTYLPHENYL)-3-[2-(4-METHOXYPHENYL)ACETAMIDO]PROPANOIC ACID
Uniqueness
The presence of the fluorophenyl group in 3-(4-TERT-BUTYLPHENYL)-3-[2-(4-FLUOROPHENYL)ACETAMIDO]PROPANOIC ACID imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs.
Propriétés
Formule moléculaire |
C21H24FNO3 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
3-(4-tert-butylphenyl)-3-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H24FNO3/c1-21(2,3)16-8-6-15(7-9-16)18(13-20(25)26)23-19(24)12-14-4-10-17(22)11-5-14/h4-11,18H,12-13H2,1-3H3,(H,23,24)(H,25,26) |
Clé InChI |
UQPJPMNXHOLSNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]amino}hexanoic acid](/img/structure/B11505062.png)
![Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate](/img/structure/B11505064.png)
![5'-(3-chlorophenyl)-3'-methyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11505074.png)




![Isoindole-1,3-dione, 2-[4-allylamino-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl]-](/img/structure/B11505107.png)
![N-[2-(Adamantan-1-YL)ethyl]-N-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-YL]acetamide](/img/structure/B11505118.png)
![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-1-yl)ethanone](/img/structure/B11505129.png)


![7,7-dimethyl-4-(thiophen-2-yl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11505150.png)
![1-(4-chlorobenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11505154.png)
